2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyrazine ring, and a thioacetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with pyrazine-2-thiol under specific conditions to form the core structure. This intermediate is then reacted with p-tolylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide, solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-(2-chlorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((3-(4-(2-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((3-(4-(2-bromophenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
What sets 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group, in particular, may enhance its binding affinity and selectivity in certain applications.
Properties
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-18-7-9-19(10-8-18)27-22(30)17-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-4-6-21(20)31-2/h3-12H,13-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTYEVNOTQAMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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